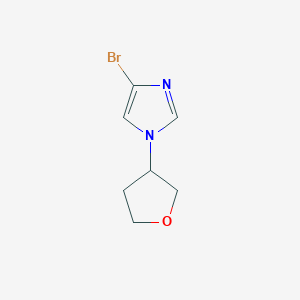
dodecyl(3-hydroxyprop-1-en-1-yl)dimethylazanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl(3-hydroxyprop-1-en-1-yl)dimethylazanium chloride, also known as dodecyltrimethylammonium chloride (DTAC), is a quaternary ammonium compound and a cationic surfactant used in a variety of applications, including industrial and laboratory settings. It is a colorless, water-soluble liquid with a characteristic odor and a melting point of -12°C. DTAC is a widely used surfactant in industry, with applications ranging from emulsion polymerization to oil recovery. It is also used in a variety of laboratory settings, including as a reagent in organic synthesis and as a surfactant for chromatographic and electrophoretic separations.
Applications De Recherche Scientifique
DTAC is widely used in scientific research as a surfactant, reagent, and catalyst. It is used in a variety of chromatographic and electrophoretic separation techniques, including high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and capillary electrophoresis (CE). It is also used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an additive in emulsion polymerization.
Mécanisme D'action
DTAC works by forming a surface active monolayer on the surface of a substrate, which reduces the surface tension and increases the wettability of the substrate. This monolayer is formed by the quaternary ammonium cation binding to the substrate surface, while the hydrophobic alkyl chain of the molecule interacts with the hydrophobic region of the substrate. This reduces the surface tension and increases the wettability of the substrate, allowing for the efficient transfer of materials.
Biochemical and Physiological Effects
DTAC is generally regarded as a safe and non-toxic surfactant. However, it has been shown to have some adverse effects on certain aquatic organisms. In particular, it has been shown to cause damage to the gills of fish and other aquatic organisms, as well as to cause reproductive and developmental toxicity. It is also known to be an irritant to the skin, eyes, and mucous membranes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DTAC in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is readily available in a variety of concentrations. It is also a non-toxic, non-irritating surfactant, and can be used in a variety of chromatographic and electrophoretic separation techniques. However, it is important to note that DTAC can be toxic to aquatic organisms and can be an irritant to the skin, eyes, and mucous membranes.
Orientations Futures
There are a number of potential future directions for the use of DTAC. One potential direction is the development of novel methods for the synthesis and purification of DTAC. Another potential direction is the development of new applications for DTAC, such as in the synthesis of polymers or in the formulation of emulsions. Additionally, there is potential for the development of new analytical techniques for the detection and quantification of DTAC. Finally, further research is needed to better understand the biochemical and physiological effects of DTAC, as well as to develop methods for the safe and efficient use of DTAC in laboratory and industrial settings.
Méthodes De Synthèse
DTAC is typically synthesized from dodecyl alcohol and methyl chloride. This reaction produces a quaternary ammonium salt, which is then neutralized with an alkali such as sodium hydroxide. The resulting solution is then filtered and concentrated to produce a colorless, water-soluble liquid. Other methods of synthesis include the reaction of dodecyl alcohol with dimethyl sulfate or dimethyl sulfoxide.
Propriétés
IUPAC Name |
dodecyl-[(E)-3-hydroxyprop-1-enyl]-dimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-19;/h14,16,19H,4-13,15,17H2,1-3H3;1H/q+1;/p-1/b16-14+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNIKUGQABQQKK-BACBYAOASA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C=CCO.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[N+](C)(C)/C=C/CO.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium, dodecyldimethyl(3-hydroxypropenyl)-, chloride | |
CAS RN |
38094-02-9 |
Source


|
| Record name | Ammonium, dodecyldimethyl(3-hydroxypropenyl)-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038094029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

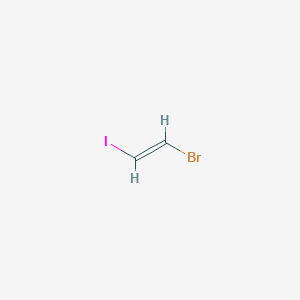
![3-[3-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B6598207.png)

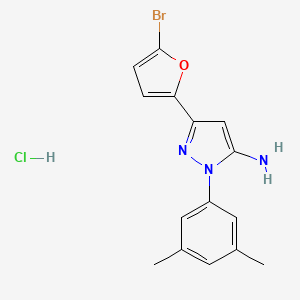
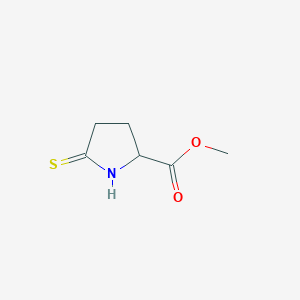




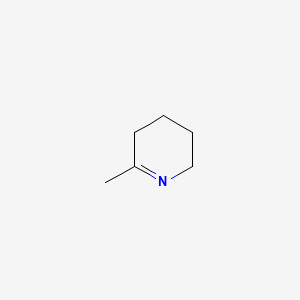
![4-[(4-aminophenyl)carbamoyl]benzoic acid](/img/structure/B6598290.png)


